molecular formula C13H21NO B14245295 1-(Benzylamino)hexan-2-OL CAS No. 205325-37-7

1-(Benzylamino)hexan-2-OL

Katalognummer: B14245295
CAS-Nummer: 205325-37-7
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: HQBWWSLWQZDYQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylamino)hexan-2-OL is an organic compound with the molecular formula C13H21NO. It is a secondary alcohol and an amine, characterized by the presence of a benzylamino group attached to a hexanol backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Benzylamino)hexan-2-OL can be synthesized through several methods. One common approach involves the reaction of hexan-2-ol with benzylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes waste.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzylamino)hexan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamino derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Benzylamino)hexan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 1-(Benzylamino)hexan-2-OL involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological and chemical outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexan-2-ol: A primary alcohol with similar structural features but lacking the benzylamino group.

    Benzylamine: An amine with a benzyl group but without the hexanol backbone.

    Phenethylamine: A compound with structural similarities but different functional groups.

Uniqueness

1-(Benzylamino)hexan-2-OL is unique due to the combination of its benzylamino and hexanol moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

205325-37-7

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

1-(benzylamino)hexan-2-ol

InChI

InChI=1S/C13H21NO/c1-2-3-9-13(15)11-14-10-12-7-5-4-6-8-12/h4-8,13-15H,2-3,9-11H2,1H3

InChI-Schlüssel

HQBWWSLWQZDYQM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CNCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.